8-Chloro-1,7-naphthyridine-3-carboxylic acid
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Overview
Description
8-Chloro-1,7-naphthyridine-3-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by the presence of a chlorine atom at the 8th position and a carboxylic acid group at the 3rd position on the naphthyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-1,7-naphthyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-4-chloropyridine with diethyl ethoxymethylenemalonate, followed by cyclization and subsequent hydrolysis to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-1,7-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorine atom at the 8th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed:
Oxidation: Naphthyridine N-oxides.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted naphthyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as antimicrobial agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Chloro-1,7-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, similar compounds in the naphthyridine family are known to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication. This inhibition leads to the disruption of bacterial DNA synthesis, ultimately resulting in bacterial cell death .
Comparison with Similar Compounds
1,8-Naphthyridine-3-carboxylic acid: Known for its antibacterial properties.
6-Chloro-1,8-naphthyridine-3-carboxylic acid: Another chlorinated naphthyridine with similar biological activities.
1,5-Naphthyridine derivatives: Studied for their diverse biological activities, including anticancer and antimicrobial properties
Uniqueness: 8-Chloro-1,7-naphthyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 8th position and the carboxylic acid group at the 3rd position makes it a valuable intermediate for the synthesis of various biologically active compounds .
Properties
Molecular Formula |
C9H5ClN2O2 |
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Molecular Weight |
208.60 g/mol |
IUPAC Name |
8-chloro-1,7-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H5ClN2O2/c10-8-7-5(1-2-11-8)3-6(4-12-7)9(13)14/h1-4H,(H,13,14) |
InChI Key |
BOCCTWXNOQSDDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=NC=C(C=C21)C(=O)O)Cl |
Origin of Product |
United States |
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